![molecular formula C12H10ClNO2 B15212589 Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester CAS No. 59181-16-7](/img/structure/B15212589.png)
Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate is a heterocyclic compound that features a unique structure combining a cycloheptane ring fused with a pyrrole ring
準備方法
The synthesis of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve nitration, reduction, and subsequent cyclization steps to form the desired pyrrole ring. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
化学反応の分析
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrole derivatives.
科学的研究の応用
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
類似化合物との比較
Ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds also feature a fused ring system and are known for their diverse biological activities.
Pyrrole derivatives: Similar to ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate, pyrrole derivatives are important in medicinal chemistry and organic synthesis.
Cycloheptane derivatives: These compounds share the cycloheptane ring structure and are studied for their unique chemical properties.
The uniqueness of ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate lies in its specific combination of a cycloheptane ring fused with a pyrrole ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
59181-16-7 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.66 g/mol |
IUPAC名 |
ethyl 2-chlorocyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3 |
InChIキー |
ORGRPQHRLRUWKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C2C1=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
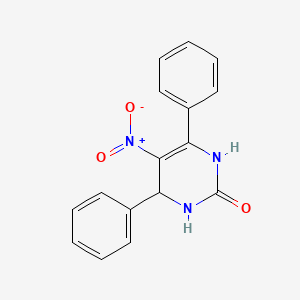
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)

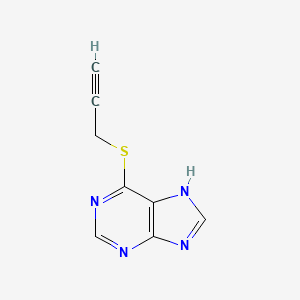
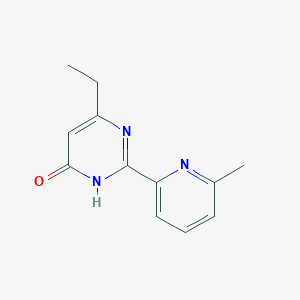
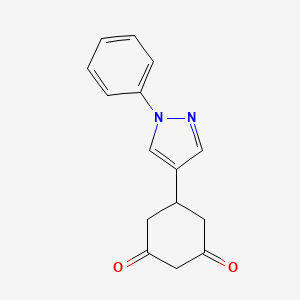
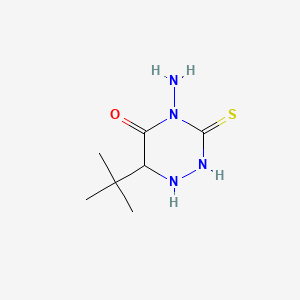
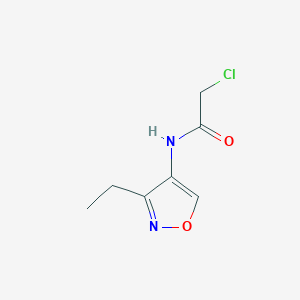
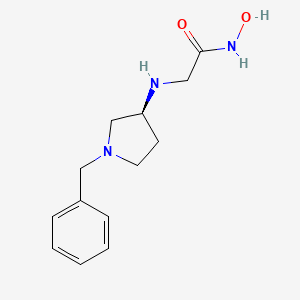
![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)


